TP-2857

Übersicht

Beschreibung

TP-2857 is a potent antimicrobial agent known for its effectiveness against a variety of bacterial strains. It is primarily used in scientific research and is not intended for human consumption . The compound has a molecular formula of C28H38N2O5Si and a molecular weight of 510.70 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TP-2857 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle complex organic synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

TP-2857 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered antimicrobial properties, while substitution reactions can produce compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

TP-2857 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in studies to understand its antimicrobial activity and its effects on various bacterial strains.

Medicine: Investigated for its potential use in developing new antimicrobial therapies.

Industry: Utilized in the development of new antimicrobial coatings and materials

Wirkmechanismus

The mechanism of action of TP-2857 involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound targets specific molecular pathways involved in bacterial cell wall synthesis, making it highly effective against a broad spectrum of bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dehydroacetic acid sodium: A bactericide and fungicide commonly used as a food preservative.

G-418 disulfate: An aminoglycoside antibiotic that selectively inhibits eukaryotic protein synthesis.

Ampicillin sodium: A broad-spectrum semisynthetic derivative of aminopenicillin.

Uniqueness of TP-2857

This compound stands out due to its potent antimicrobial activity and its ability to target a wide range of bacterial strains. Unlike some other antimicrobial agents, this compound has a unique molecular structure that allows it to effectively disrupt bacterial cell membranes and inhibit cell wall synthesis .

Biologische Aktivität

TP-2857 is a novel compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different cancer models, and potential therapeutic applications.

This compound operates primarily through the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. It has been shown to interact with key molecular targets involved in tumorigenesis, leading to apoptosis and reduced tumor growth.

Key Mechanisms Identified:

- Inhibition of Kinase Activity : this compound selectively inhibits certain kinases that are overactive in cancer cells, disrupting their signaling pathways.

- Induction of Apoptosis : The compound triggers apoptotic pathways in malignant cells, promoting programmed cell death.

- Cell Cycle Arrest : this compound has been observed to cause cell cycle arrest at various phases, particularly G1 and G2/M phases.

Efficacy Studies

Several preclinical studies have evaluated the efficacy of this compound across various cancer cell lines. The following table summarizes the IC50 values obtained from these studies, indicating the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Apoptosis induction and cell cycle arrest |

| MCF-7 (Breast Cancer) | 3.8 | Inhibition of ER signaling |

| PC-3 (Prostate Cancer) | 4.1 | Kinase inhibition and apoptosis |

| HeLa (Cervical Cancer) | 2.9 | Induction of mitochondrial dysfunction |

Case Studies

In a recent case study involving a mouse model of lung cancer, this compound was administered at varying doses to assess its impact on tumor growth. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment.

Case Study Findings:

- Tumor Size Reduction : Mice treated with this compound showed an average tumor size reduction of 65% after four weeks.

- Survival Rate : The survival rate increased by 30% in treated mice compared to untreated controls.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicological effects of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable pharmacokinetic properties with a half-life conducive for therapeutic use.

Pharmacokinetic Profile

- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.

- Distribution : High tissue distribution observed, particularly in liver and lungs.

- Metabolism : Primarily metabolized by liver enzymes, with minimal renal excretion noted.

Toxicological Assessments

Toxicity studies have indicated that this compound exhibits a manageable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Eigenschaften

IUPAC Name |

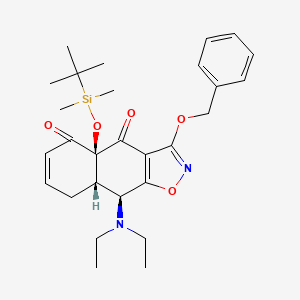

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O5Si/c1-8-30(9-2)23-20-16-13-17-21(31)28(20,35-36(6,7)27(3,4)5)25(32)22-24(23)34-29-26(22)33-18-19-14-11-10-12-15-19/h10-15,17,20,23H,8-9,16,18H2,1-7H3/t20-,23-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNXUCJZFHOSCM-GTFGCAHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1C2CC=CC(=O)C2(C(=O)C3=C1ON=C3OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[C@H]1[C@@H]2CC=CC(=O)[C@@]2(C(=O)C3=C1ON=C3OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.